5-Deazariboflavin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELUUHUHSGXOC-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941025 | |
| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19342-73-5 | |
| Record name | 5-Deazariboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Deazariboflavin and Its Analogues
Chemical Synthesis Approaches to the 5-Deazaflavin Core
The construction of the fundamental pyrimido[4,5-b]quinoline structure, known as the 5-deazaflavin or 5-deazaisoalloxazine core, is the initial challenge in producing 5-deazariboflavin. nih.gov Organic chemists have developed several pathways to achieve this, primarily starting from functionalized pyrimidine (B1678525) or quinoline (B57606) derivatives. nih.gov
Multi-Step Synthetic Routes
The synthesis of the 5-deazaflavin core is typically achieved through multi-step sequences. Common strategies involve the condensation and cyclization of appropriately substituted pyrimidine and aniline (B41778) precursors. One established method begins with functionalized pyrimidine derivatives, such as 6-(N-substituted)aminopyrimidines or 6-chloro-5-formylpyrimidines. nih.gov For instance, a two-step convergent strategy has been employed to create a family of 5-deazaflavin derivatives. nih.gov
Another approach involves the cyclization of N-methylanilinouracil derivatives with a one-carbon reagent, although this method has been noted to sometimes yield impure products. wur.nl A more successful, albeit complex, route is the oxidative cyclization of 5,5'-arylmethylenebis(6-methylaminouracil) derivatives. wur.nl These routes often require careful control of reaction conditions to manage the reactivity of intermediates and achieve the desired tricyclic system.
Improved Chemical Syntheses for Enhanced Yield and Purity
Early synthetic routes to this compound and its analogues were often hampered by low yields and difficult purification steps, which limited their accessibility for biochemical studies. kiesslinglab.comresearchgate.net To address these limitations, researchers have developed improved and more reproducible synthetic strategies. acs.orgkiesslinglab.com
These refined methods alleviate the need for specialized equipment and address previously irreproducible steps, making these valuable molecular probes more readily available to the scientific community. kiesslinglab.com
| Compound | Previous Overall Yield | Improved Overall Yield | Key Improvement |
| This compound | Low/Irreproducible | 19% | Optimized reductive amination and HPLC purification. kiesslinglab.com |
| 1-Deazariboflavin | 11.0% | 61.3% | Rational re-examination of the synthetic route. researchgate.netfao.org |
Synthesis via Protected Carbohydrate Precursors
A key challenge in synthesizing this compound is the attachment and manipulation of the ribityl side chain. The use of carbohydrate precursors with protecting groups is a sophisticated strategy to overcome this challenge, allowing for better control of reactivity and improved purification of intermediates. nih.gov The regioselective protection and deprotection of the multiple hydroxyl groups on the monosaccharide are central to this approach. rsc.org
A robust synthesis for a precursor to cofactor F420, 7,8-didemethyl-8-hydroxy-5-deazariboflavin, demonstrates this principle effectively. nih.govconsensus.app The synthesis starts with a bis-isopropylidene protected D-ribose. nih.gov This protected aldehyde is converted to the corresponding protected ribitylamine via an oxime intermediate, which is then reduced. nih.gov The crucial innovation in this route is the use of the polyol-protective groups, which renders the key intermediate sufficiently nonpolar to be purified by standard column chromatography. nih.govconsensus.app This contrasts with previous routes where the high polarity of intermediates made purification difficult. nih.gov The purified, protected ribitylamine is then reacted with a chlorouracil derivative to construct the core of the deazaflavin. nih.gov
This approach highlights how standard carbohydrate chemistry, particularly the strategic use of protecting groups, can be pivotal in developing reliable and scalable syntheses for complex molecules like this compound. nih.gov
Enzymatic Synthesis of this compound Nucleotide Analogues
While chemical synthesis is effective for producing this compound, the generation of its phosphorylated coenzyme forms, deazaFMN and deazaFAD, is efficiently accomplished using enzymatic methods. nih.gov These methods leverage the substrate promiscuity of enzymes involved in the natural flavin coenzyme biosynthetic pathway.
Generation of this compound 5'-Phosphate (deazaFMN)
The enzymatic phosphorylation of this compound at its 5'-hydroxyl group yields this compound 5'-monophosphate (deazaFMN). This reaction can be catalyzed by flavokinase, which transfers a phosphate (B84403) group from ATP to the ribityl chain of riboflavin (B1680620) and its analogues. nih.govacs.org A chemoenzymatic synthesis has been reported to produce gram-scale quantities of deazaFMN, demonstrating the preparative utility of this method. researchgate.net The resulting deazaFMN can be purified using techniques like ion-exchange chromatography on materials such as DEAE-cellulose. acs.org
Generation of this compound 5'-Diphosphate (deazaFAD)
The subsequent conversion of deazaFMN to this compound 5'-adenosine diphosphate (B83284) (deazaFAD) is catalyzed by FAD synthetase (or FAD pyrophosphorylase). This enzyme facilitates the adenylylation of FMN, transferring an adenylyl group from ATP to form the pyrophosphate linkage of FAD. nih.gov
Exploiting Flavin-Modifying Enzymes for Analogue Derivatization
The core this compound structure can be enzymatically modified to produce its coenzymatically active analogues, namely this compound 5'-phosphate (deazaFMN) and this compound 5'-diphosphate, 5'→5'-adenosine ester (deazaFAD). This biotransformation is efficiently accomplished using flavin-modifying enzymes that naturally act on riboflavin.
A key enzyme system utilized for this purpose is a partially purified FAD synthetase complex from the bacterium Brevibacterium ammoniagenes. nih.govresearchgate.net This complex is particularly valuable as it possesses both riboflavin kinase and FAD synthetase (adenylyltransferase) activities. This dual functionality allows for the direct, one-pot conversion of this compound first to deazaFMN and subsequently to deazaFAD on a micromole scale. nih.gov
Once synthesized, these deaza-analogues serve as powerful probes for studying the mechanisms of various flavoenzymes. Research has shown that a range of flavoenzymes can recognize and bind these analogues at their active sites, subsequently catalyzing redox reactions. acs.org Although the reaction rates are often significantly lower than with the natural flavin cofactors, the ability of the enzymes to process the analogues provides crucial mechanistic insights. acs.orgnih.gov For example, substitution with deazaFAD can help determine whether an enzyme functions via a single-electron transfer or a hydride transfer mechanism. mdpi.com
| Enzyme | Deaza-Analogue Used | Observed Reaction | Key Finding |
|---|---|---|---|
| NAD(P)H:(flavin) oxidoreductase (Beneckea harveyi) | This compound | Catalytic reduction by NADH. acs.org | Demonstrates direct and stereospecific hydrogen transfer. acs.org |
| Old Yellow Enzyme (Yeast NADPH:(acceptor) oxidoreductase) | deazaFMN | Reduction by substrate occurs at ~10-5 the rate of the native enzyme. acs.org | The reconstituted enzyme is not reoxidized by oxygen. acs.org |
| D-Amino Acid Oxidase | deazaFAD | Slow reduction by D-amino acid substrates. acs.org | Direct hydrogen transfer from substrate to the deazaflavin was demonstrated. acs.org |
| Glucose Oxidase (Aspergillus niger) | deazaFAD | Slow reduction by glucose. acs.org | Confirms the capacity for direct hydrogen transfer to the C5 position. acs.org |
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a fundamental technique for elucidating the intricate details of chemical and enzymatic reaction mechanisms. acs.org By replacing an atom at a specific position with one of its heavier, stable isotopes (e.g., ²H or ¹³C), researchers can trace the path of that atom through a transformation, providing definitive evidence for bond-making and bond-breaking steps. In the study of this compound, isotopic labeling has been pivotal, particularly for understanding its role as a nicotinamide (B372718)/flavin hybrid analogue.
Generalized methods for the synthesis of isotopically labeled deazaflavin coenzymes have been developed, allowing for precise mechanistic inquiries. nih.gov A common strategy involves the introduction of deuterium (B1214612) (²H) at the C5 position, which is the redox-active center of the molecule. This is achieved through the chemical reduction of this compound with a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by reoxidation, which efficiently yields [5-²H]deazariboflavin. acs.org
Synthesis of [5-¹³C]this compound
The synthesis of this compound labeled with carbon-13 at the C5 position ([5-¹³C]this compound) is critical for NMR-based mechanistic studies and for definitively tracking the carbon skeleton. While direct literature reports for this specific synthesis are scarce, the established synthetic route for the unlabeled compound provides a clear and logical pathway for ¹³C incorporation.
The key step for forming the pyrimido[4,5-b]quinoline core of this compound is a Vilsmeier-Haack reaction. kiesslinglab.com In this reaction, a precursor molecule, 6-(N-D-ribityl-3,4-xylidino)uracil, is treated with a formylating agent known as the Vilsmeier reagent. kiesslinglab.comorganic-chemistry.org This reagent is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). organic-chemistry.orgyoutube.com The carbon atom from the DMF is incorporated as the C5 atom of the resulting this compound ring system.
Therefore, to produce [5-¹³C]this compound, the synthesis is performed using ¹³C-labeled DMF. The reaction proceeds by first forming the ¹³C-labeled Vilsmeier reagent, which then reacts with the uracil (B121893) derivative to construct the final heterocyclic system with the ¹³C label precisely at the C5 position.
| Precursor | Reagents | Product | Purpose |
|---|---|---|---|
| 6-(N-D-ribityl-3,4-xylidino)uracil (acetyl-protected) | 1. POCl₃ and [¹³C]DMF 2. Deprotection (e.g., NH₄OH) | [5-¹³C]this compound | To introduce a ¹³C label at the C5 position of the deazaflavin ring for mechanistic studies. |
Applications of Isotopic Labeling in Tracing Reaction Mechanisms
The use of isotopically labeled this compound analogues has been instrumental in clarifying the mechanisms of flavoenzymes. Because the electronic structure of this compound differs significantly from natural flavins (due to the C5-H group replacing the N5 atom), it serves as a unique mechanistic probe. mdpi.com
A primary application is to distinguish between a hydride transfer mechanism and a single-electron transfer (SET) pathway. Experiments with various flavoenzymes reconstituted with deaza-analogues have shown that single-electron transfer processes are often impeded or completely prevented. researchgate.netmdpi.com This leaves (de)hydrogenation, or hydride transfer, as the sole functioning catalytic role. mdpi.com
Furthermore, labeling studies have provided direct proof of the reaction pathway. By using deuterium-labeled substrates or deaza-cofactors labeled with deuterium at C5, researchers have demonstrated direct and stereospecific transfer of a hydride ion (or its equivalent) between the substrate and the C5 position of the 5-deazaflavin cofactor in enzymes like NAD(P)H:(flavin) oxidoreductase. acs.orgnih.gov These experiments confirm that the C5 position is the definitive locus for hydrogen transfer, solidifying the description of 5-deazaflavin as an analogue that primarily facilitates two-electron redox chemistry. nih.govacs.org
Elucidating Flavoenzyme Catalysis Through 5 Deazariboflavin Studies
Fundamental Redox Chemistry and Electron Transfer Mechanisms
The core of flavoenzyme catalysis lies in the versatile redox chemistry of the flavin cofactor. The introduction of a carbon at the N(5) position in 5-deazariboflavin profoundly modifies this chemistry, offering a unique opportunity to dissect the electron transfer pathways central to enzyme function.
The replacement of the N(5) atom with a CH group in 5-deazaflavins leads to substantially different photochemical and electrochemical reactivities compared to natural flavins. mdpi.com A key difference is the significantly lower redox potential of the this compound/1,5-dihydro-5-deazariboflavin couple. For instance, the midpoint potential (E'₀) of deazariboflavin at pH 7 has been determined to be approximately -0.273 V, which is considerably more negative than that of typical isoalloxazines. umich.edunih.gov This lower potential implies that 1,5-dihydro-5-deazariboflavin is a stronger reducing agent than its natural flavin counterpart.
The redox potential of 5-deazaflavins is also sensitive to substituents on the isoalloxazine ring. Studies on 8-substituted 5-deazaflavins have shown that both the half-wave potentials and the dissociation constants of the corresponding semiquinones are influenced by the electronic nature of the substituent at position 8. wur.nl This tunability of redox properties has been exploited in various mechanistic studies. The pKₐ of dihydrodeazariboflavin has been determined to be around 7.0, a value that can be influenced by factors such as the presence of borate, which can complex with the ribityl side chain. umich.edu
Interactive Data Table: Redox Potentials of Flavins and 5-Deazaflavins
| Compound | Midpoint Potential (E'₀) at pH 7 (V) | Reference |
|---|---|---|
| Riboflavin (B1680620) | -0.210 | General Literature |
| This compound | -0.273 to -0.310 | umich.edunih.gov |
| 2'-Deoxy-FAD in PutA | -0.111 | nih.gov |
| FAD in PutA | -0.076 | nih.gov |
A defining characteristic of 5-deazaflavins is their strong preference for a two-electron (hydride) transfer mechanism over single-electron transfers. mdpi.com This has led to 5-deazaflavin being described as a "flavin-shaped nicotinamide (B372718) derivative," highlighting its functional similarity to NAD(P)H, which are obligate two-electron carriers. nih.gov In numerous studies with flavoenzymes, when the native flavin cofactor is replaced by a 5-deazaflavin analogue, the enzyme's ability to catalyze single-electron transfer reactions is often impeded, leaving only the (de)hydrogenation activity intact. nih.gov
This preference for two-electron transfer is rooted in the instability of the 5-deazaflavin radical species. researchgate.net Unlike natural flavins, which can readily form a stable semiquinone radical, the radical state in the 5-deazaflavin system is not conducive to mediating sequential single-electron transfers. nih.govcapes.gov.br Instead, 5-deazaflavins favor mechanisms involving the direct transfer of a hydride ion or nucleophilic substrate addition to form covalent intermediates. nih.govcapes.gov.br This property has been instrumental in demonstrating that certain flavoenzymes, which were previously thought to operate via single-electron transfer, can also accommodate a two-electron transfer pathway.
While 5-deazaflavins predominantly favor two-electron redox chemistry, the formation of radical species under specific conditions has been observed and studied. Enforced one-electron reduction of 5-deazaflavin, for instance through pulse radiolysis or flash photolysis, yields a short-lived, red-colored radical species, 1-HdFl•, which is a potent reductant. nih.govcapes.gov.brelsevierpure.com In the absence of an electron acceptor, this radical can decay through dismutation. nih.govcapes.gov.brelsevierpure.com Conversely, one-electron abstraction from 1,5-dihydro-5-deazaflavin produces the tautomeric 5-HdFl• radical, which is a mild oxidant. nih.govcapes.gov.brelsevierpure.com
The instability of the 5-deazaflavin radical was long thought to make it undetectable in many enzymatic systems. nih.gov However, techniques like photochemically induced dynamic nuclear polarization (photo-CIDNP) spectroscopy have enabled the detection of short-lived radical pairs involving 5-deazaflavins. nih.gov For example, photo-CIDNP studies have provided evidence for the formation of a radical pair between an excited 5-deazaflavin triplet and an electron donor like L-tryptophan. mdpi.com These investigations have revealed that while single-electron transfer processes are generally disfavored in 5-deazaflavin-dependent enzymes, they are not entirely absent and can be crucial in specific photochemical reactions where the 5-deazaflavin radical acts as a highly reactive reducing species. researchgate.netresearchgate.net
The reduced form of this compound, 1,5-dihydro-5-deazariboflavin (dRFH₂), exhibits a distinct reactivity profile with electron acceptors compared to its natural flavin counterpart. A notable characteristic of dRFH₂ is its remarkable stability towards autoxidation; its reaction with molecular oxygen is extremely slow, with a half-life of approximately 40 hours. umich.edunih.gov This is in stark contrast to the rapid, often millisecond-scale, autoxidation of reduced flavins. umich.edu
Despite its sluggish reaction with oxygen, dRFH₂ is readily oxidized by a variety of other electron acceptors. These include natural flavins like riboflavin, as well as artificial electron carriers such as phenazine (B1670421) methosulfate, methylene (B1212753) blue, and dichlorophenolindophenol. nih.gov In the context of flavoenzymes reconstituted with 5-deazaflavin analogues, the reduced deazaflavin is often not reoxidized by oxygen or other common artificial electron acceptors. nih.gov However, it can be rapidly oxidized by specific physiological substrates, such as the imino acid product in the case of D-amino acid oxidase reconstituted with deazaFAD. nih.gov This selective reactivity makes 5-deazaflavins a powerful tool for identifying the true physiological electron acceptors of flavoenzymes.
Stereospecificity of Hydrogen Transfer in Deazaflavin-Dependent Reactions
Studies utilizing this compound have been instrumental in elucidating the stereochemistry of hydrogen transfer in flavoenzyme-catalyzed reactions. The C(5) position of the deazaflavin is the locus for hydrogen transfer in these redox reactions. nih.gov By using isotopically labeled substrates and deazaflavins, it has been possible to demonstrate direct and stereospecific hydrogen transfer between the substrate and the deazaflavin cofactor within the enzyme's active site. nih.gov
Intermediates and Transient Species in this compound Catalysis
The unique reactivity of 5-deazaflavin has enabled the trapping and characterization of catalytic intermediates that are often too transient to be observed with natural flavin cofactors. A key feature of 5-deazaflavin chemistry is its propensity to form covalent adducts. nih.govcapes.gov.br In photoreduction reactions, for instance, a complex sequence of events has been identified, starting with the covalent photoaddition of a substrate residue to the deazaflavin. researchgate.net This is followed by a secondary photoreaction of this adduct with another molecule of oxidized deazaflavin, leading to the formation of a covalent radical dimer. researchgate.net This dimer can then be cleaved to generate the highly reactive 5-deazaflavosemiquinone radical. researchgate.net
In enzymatic systems, the formation of transient covalent adducts with nitroalkane anions has been observed at low pH. nih.gov Furthermore, the prototropy between the 1-HdFl• and 5-HdFl• radical tautomers can be a rate-determining step in 5-deazaflavin redox reactions. nih.govcapes.gov.brelsevierpure.com The ability to stabilize and study these intermediates, which are often fleeting in natural flavoenzyme catalysis, has provided invaluable insights into the fundamental steps of covalent catalysis and the nature of transient species along the reaction coordinate. The study of these intermediates reinforces the concept that any proposed mechanism for flavin catalysis must also be able to account for the observed reactivity of the 5-deazaflavin analogue. nih.gov
Photochemical and Photophysical Properties in Enzymatic Contexts
The substitution of the N5 nitrogen atom in the isoalloxazine ring of natural flavins with a C-H group to form this compound fundamentally alters the molecule's electronic and chemical properties. These changes have profound implications for its photochemical and photophysical behavior when incorporated as an analog cofactor into flavoenzymes, making it a powerful tool for dissecting enzymatic mechanisms.
Light-Harvesting Function and Energy Transfer Mechanisms
A naturally occurring derivative of this compound, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (8-HDF or F_o), serves as a natural antenna chromophore in several classes of DNA photolyases and in cryptochromes from organisms like Chlamydomonas reinhardtii. nih.govnih.govresearchgate.net The primary role of 8-HDF in these enzymatic contexts is to broaden the absorption spectrum and increase the cross-section for light capture, enhancing the enzyme's sensitivity to blue light. nih.govresearchgate.net
Upon absorbing a photon, the antenna chromophore is promoted to an electronic excited state. This energy is then transferred to the catalytic FAD cofactor, which is in its fully reduced FADH⁻ state. nih.gov The primary mechanism for this energy transfer is believed to be Förster Resonance Energy Transfer (FRET), a non-radiative process that depends on the distance between and the spectral overlap of the donor (antenna) and acceptor (FAD) chromophores. researchgate.net This energy transfer excites the FADH⁻, initiating the electron transfer required for the catalytic repair of DNA lesions. nih.govnih.gov
The absorption properties of this compound and its derivatives are key to their function as light harvesters. They exhibit characteristic absorption bands that can be fine-tuned by modifications to the isoalloxazine ring system. mdpi.com
| Compound | Solvent | Long-Wavelength Absorption Max (λmax, nm) | Short-Wavelength Absorption Max (λmax, nm) |
|---|---|---|---|
| This compound | DMSO | ~400 | ~330 |
| 7-demethyl-5-deazariboflavin | DMSO | ~400 | ~330 |
| 8-demethyl-5-deazariboflavin | DMSO | ~400 | ~330 |
| 7,8-didemethyl-5-deazariboflavin | DMSO | ~400 | ~330 |
Photosensitization Capabilities and Singlet Oxygen Generation
Photosensitization refers to a process where a molecule (the photosensitizer), upon absorbing light, induces a chemical change in another molecule. This generally proceeds via two major pathways: Type I, involving electron or hydrogen transfer to form radicals, and Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen (¹O₂). nih.govphotobiology.info
Natural flavins like riboflavin are known photosensitizers that can proceed through both pathways. mdpi.comresearchgate.net However, the structural modification in this compound significantly alters its photochemical reactivity, particularly its interaction with molecular oxygen. mdpi.com Upon light absorption and intersystem crossing, this compound forms an excited triplet state. mdpi.comresearchgate.net This triplet state is a key intermediate in its photochemical reactions. Studies using techniques like laser flash photolysis and photochemically induced dynamic nuclear polarization (photo-CIDNP) have shown that the excited this compound triplet can readily engage in Type I processes, such as abstracting an electron from a suitable donor (e.g., tryptophan, amines, phenols) to form radical pairs. mdpi.comresearchgate.netdntb.gov.ua This reactivity makes this compound a useful tool for generating radicals photochemically to study reduction processes in proteins. researchgate.net
A critical distinction from natural flavins lies in the reactivity of the reduced deazaflavin with oxygen. When flavoenzymes like D-amino acid oxidase are reconstituted with 5-deazaFAD and reduced by their substrate, the resulting dihydrodeazaflavin (deazaFADH₂) is remarkably stable and is not reoxidized by molecular oxygen. nih.govnih.gov This is in stark contrast to the rapid reaction of native FADH₂ with O₂ to produce hydrogen peroxide. This stability towards oxygen indicates that this compound is an inefficient photosensitizer for generating singlet oxygen (a Type II process). mdpi.comnih.gov The replacement of the N5 atom with a C-H atom impedes the reaction pathways required for oxygen activation. mdpi.comnih.gov
This unique property makes this compound an invaluable mechanistic probe. By replacing the native flavin cofactor with a 5-deaza analog, researchers can effectively "turn off" oxygen-dependent reactions, allowing them to isolate and study other catalytic functions of the enzyme, such as hydrogenation or dehydrogenation, without interference from oxidative processes. mdpi.comnih.gov
| Property | Riboflavin (Natural Flavin) | This compound (Analog) |
|---|---|---|
| Primary Photoreaction | Can undergo both Type I (radical) and Type II (singlet oxygen) reactions. mdpi.com | Predominantly Type I (radical) reactions via its triplet state. mdpi.comresearchgate.net |
| Reactivity of Reduced Form (FlH₂) with O₂ | High; FADH₂ reacts rapidly with O₂ to form H₂O₂. nih.gov | Very low; Dihydrodeazaflavin is stable towards autoxidation. mdpi.comnih.govnih.gov |
| Singlet Oxygen (¹O₂) Generation | Efficient photosensitizer for ¹O₂ generation. researchgate.netnih.gov | Inefficient; oxygen activation is impeded. mdpi.comnih.gov |
| Use in Enzymology | Native cofactor in many redox enzymes. nih.gov | Mechanistic probe to block oxygen-dependent reactions and study other catalytic steps. mdpi.comnih.gov |
Applications of 5 Deazariboflavin in Enzymology and Biochemical Systems
Cofactor Replacement and Reconstitution Studies in Flavoenzymes
The substitution of the native flavin cofactor (FMN or FAD) with its 5-deaza analog in a variety of flavoenzymes has been a cornerstone of mechanistic enzymology. These reconstitution studies allow researchers to investigate the role of the flavin cofactor in catalysis, particularly the importance of the N5 position.
Assessment of Catalytic Activity Retention with 5-Deazaflavins
Upon replacement of the native flavin cofactor with 5-deazaflavin analogs, a significant reduction in catalytic activity is a common observation across a range of flavoenzymes. This is largely attributed to the higher redox potential of the 5-deazaflavin/5-deazaflavin-H2 couple compared to the native flavin cofactor, making the 5-deazaflavin a less potent oxidizing agent. nih.govumich.edu
For instance, in studies with Beneckea harveyi NAD(P)H:flavin oxidoreductase, while 5-deazariboflavin is catalytically reduced by NADH, the reaction proceeds to an equilibrium with a constant near unity, indicating a much lower redox potential for the deazariboflavin-dihydrodeazariboflavin couple (-0.310 V) compared to isoalloxazines. nih.gov Despite a significant difference in the maximum velocity (Vmax), both riboflavin (B1680620) and this compound exhibit the same stereospecificity towards the pyridine (B92270) nucleotide, and hydrogen transfer remains the rate-determining step for both. nih.gov
In the case of other flavoenzymes, such as yeast NADPH: (acceptor) oxidoreductase (Old Yellow Enzyme) reconstituted with deazaFMN, and D-amino acid:O2 oxidoreductase and Aspergillus niger D-glucose O2 oxidoreductase reconstituted with deazaFAD, the reduction by their respective substrates occurs at a rate approximately 10-5 times that of the holoenzyme. nih.gov Furthermore, these deazaflavin-reconstituted enzymes are generally not reoxidized by molecular oxygen or other common artificial electron acceptors. nih.gov
| Enzyme | Native Cofactor | 5-Deazaflavin Analog | Relative Catalytic Activity | Key Observation | Reference |
|---|---|---|---|---|---|
| Beneckea harveyi NAD(P)H:flavin oxidoreductase | FMN | This compound | Significantly lower Vmax, but same rate-determining step (hydrogen transfer) | Equilibrium constant near unity with NADH, indicating a redox potential of -0.310 V for the deazariboflavin couple. | nih.gov |
| Yeast NADPH: (acceptor) oxidoreductase (Old Yellow Enzyme) | FMN | DeazaFMN | ~10-5 of holoenzyme | Reduced by substrate, but not reoxidized by O2. | nih.gov |
| D-amino acid:O2 oxidoreductase | FAD | DeazaFAD | ~10-5 of holoenzyme | Reduced by substrate, but not reoxidized by O2. Rapidly oxidized by the imino acid product. | nih.gov |
| Aspergillus niger D-glucose O2 oxidoreductase | FAD | DeazaFAD | ~10-5 of holoenzyme | Reduced by substrate, but not reoxidized by O2 or other artificial electron acceptors. | nih.gov |
Probing the Role of the N5 Position in Flavin Catalysis
The substitution of the N5 nitrogen with a carbon atom in 5-deazaflavins fundamentally alters the catalytic mechanism of flavoenzymes, providing critical insights into the role of this specific position. nih.govusp.br Flavin cofactors can mediate both one-electron (radical) and two-electron (hydride) transfer reactions, and the N5 atom is central to this versatility. usp.brnih.gov In contrast, 5-deazaflavins are generally restricted to two-electron/hydride transfer mechanisms, behaving more like nicotinamide (B372718) cofactors. usp.brresearchgate.net
This difference in reactivity has been instrumental in demonstrating that many flavoenzymes proceed via a hydride transfer mechanism. usp.brnih.gov For instance, in enzymes like D-amino acid oxidase reconstituted with 5-deazaFAD, direct hydrogen transfer from the substrate to the deazaflavin has been demonstrated. nih.gov This strongly suggests that the native enzyme also operates via a hydride transfer to the N5 position of the flavin.
The inability of 5-deazaflavin to stabilize a semiquinone radical intermediate has been a key piece of evidence in ruling out single-electron transfer pathways in certain enzymes. researchgate.net However, recent studies using photochemically induced dynamic nuclear polarization (photo-CIDNP) have provided indirect evidence for a one-electron reduced (paramagnetic) species of 5-deazaflavin under specific conditions, suggesting that the long-held paradigm of it being solely a two-electron carrier may need re-evaluation in certain contexts.
The redox potential of the flavin is also significantly influenced by the N5 position. The redox potential of deazariboflavin at pH 7 has been determined to be approximately -0.273 V, which is considerably more negative than that of riboflavin. umich.edu This difference in redox potential is a major factor in the observed decrease in catalytic efficiency when native flavins are replaced with their 5-deaza analogs.
Functional Characterization of Enzyme Systems with this compound Analogues
The unique properties of this compound and its derivatives have been exploited to characterize the function of a wide array of enzyme systems.
Oxidoreductases (e.g., NAD(P)H Oxidoreductases, D-Amino Acid Oxidase, Old Yellow Enzyme, Hydrogenases)
NAD(P)H Oxidoreductases : In bacterial NAD(P)H:flavin oxidoreductases, this compound acts as a substrate, and kinetic studies have shown that despite a lower Vmax, the fundamental mechanism of hydride transfer from the nicotinamide to the flavin is conserved. nih.govnih.gov
Old Yellow Enzyme (OYE) : This classic flavoenzyme, when reconstituted with 5-deazaFMN, exhibits a drastically reduced rate of reduction by its substrate, NADPH. nih.gov Like other deazaflavin-reconstituted oxidases, it is not reoxidized by molecular oxygen. nih.govnih.gov
Hydrogenases : Some hydrogenases, particularly those from methanogenic archaea, naturally utilize a 5-deazaflavin derivative, coenzyme F420. asm.org These enzymes catalyze the reversible oxidation of H2. Studies on hydrogenases with 5-deazaflavin analogs have helped to elucidate the mechanism of hydrogen activation and transfer. ebi.ac.ukrsc.orgrsc.org
| Enzyme | 5-Deazaflavin Analog Used | Key Findings from Reconstitution Studies | Reference |
|---|---|---|---|
| NAD(P)H Oxidoreductase | This compound | Acts as a substrate, demonstrating conserved hydride transfer mechanism from NAD(P)H. | nih.govnih.gov |
| D-Amino Acid Oxidase | 5-DeazaFAD | Retains substrate specificity but lacks turnover with O2. Demonstrates direct hydride transfer from substrate to deazaflavin. | nih.govnih.govfrontiersin.org |
| Old Yellow Enzyme | 5-DeazaFMN | Significantly reduced rate of reduction by NADPH and no reoxidation by O2. | nih.govnih.gov |
DNA Photolyases and Photoreactivation Mechanisms
DNA photolyases are light-dependent enzymes that repair UV-induced DNA damage. rsc.org They contain a catalytic FAD cofactor and a light-harvesting antenna chromophore. In some photolyases, a naturally occurring 5-deazaflavin derivative, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF or F0), serves as this antenna chromophore. nih.govnih.govresearchgate.netebi.ac.uk
Studies using synthetic this compound analogs have been instrumental in understanding the role of the antenna chromophore and the mechanism of photoreactivation. rsc.orgnih.gov The replacement of the native antenna with different 5-deazaflavin derivatives allows for the investigation of how the structure of the antenna affects light absorption, energy transfer efficiency, and ultimately, the rate of DNA repair.
| Aspect | Finding | Significance | Reference |
|---|---|---|---|
| Role of 8-HDF (F0) | Acts as a light-harvesting antenna chromophore in certain DNA photolyases. | Increases the efficiency of DNA repair, particularly in low-light conditions, by absorbing light and transferring energy to the catalytic FAD cofactor. | nih.govnih.govresearchgate.netebi.ac.uk |
| Quantum Yield | The overall quantum yield of DNA repair by photolyase is high, ranging from 0.7 to nearly 1.0. | Indicates a highly efficient process of light capture, energy transfer, and catalysis for DNA repair. | nih.gov |
Enzymes Utilizing Natural 5-Deazaflavins (F0, F420)
A number of microorganisms, particularly methanogenic archaea and certain bacteria like Mycobacterium and Streptomyces, utilize natural 5-deazaflavin derivatives, namely F0 (8-hydroxy-7,8-didemethyl-5-deazariboflavin) and its more complex form, coenzyme F420. asm.orgoup.comuta.eduoup.comnih.govmdpi.com
F0 Synthase : The biosynthesis of F0 is catalyzed by F0 synthase. nih.govannualreviews.orgfiveable.me F0 serves as the precursor for the biosynthesis of coenzyme F420 and also functions directly as a light-harvesting chromophore in some DNA photolyases. asm.orgnih.govnih.gov
Coenzyme F420-dependent enzymes : Coenzyme F420 is involved in a wide range of redox reactions in these organisms. asm.orgoup.comuta.eduoup.com It has a low redox potential, similar to that of nicotinamide cofactors, and acts as a two-electron carrier. nih.gov A large number of F420-dependent enzymes have been identified, including F420-dependent glucose-6-phosphate dehydrogenase (FGD), F420-dependent reductases, and F420-reducing hydrogenases. asm.orguta.edunih.govmdpi.comnih.gov These enzymes play crucial roles in various metabolic pathways, including methanogenesis, antibiotic biosynthesis, and detoxification of xenobiotics. asm.orgoup.commdpi.com The substrate specificity of F420-dependent reductases can be quite broad, enabling them to act on a variety of compounds. nih.govmdpi.com
| Enzyme/Cofactor | Function | Key Characteristics | Reference |
|---|---|---|---|
| F0 Synthase | Catalyzes the biosynthesis of F0 (8-hydroxy-7,8-didemethyl-5-deazariboflavin). | F0 is a precursor for coenzyme F420 and acts as a light-harvesting chromophore in some DNA photolyases. | asm.orgnih.govnih.govnih.govannualreviews.orgfiveable.me |
| Coenzyme F420-dependent Enzymes | Catalyze a wide range of redox reactions. | Utilize the low redox potential of F420 for two-electron transfers. Includes enzymes like F420-dependent glucose-6-phosphate dehydrogenase and various reductases. Broad substrate specificity is common. | asm.orgoup.comuta.eduoup.comnih.govnih.govmdpi.comnih.gov |
Other Enzymatic Systems (e.g., Pyruvate (B1213749) Kinase Inhibition, Cytochrome b Proton Carrier Function)
While this compound is a well-established probe for flavoenzymes, its application and interaction with other types of enzymatic systems are less documented.
Pyruvate Kinase Inhibition: There is no scientific literature to suggest that this compound acts as an inhibitor of pyruvate kinase. Pyruvate kinase catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate, and is not a flavin-dependent enzyme. nih.gov Its regulation occurs through allosteric effectors and phosphorylation, mechanisms distinct from the redox chemistry that this compound is designed to probe. nih.gov
Cytochrome b Proton Carrier Function: Cytochromes b are heme-containing proteins that function as electron carriers in electron transport chains, such as those in mitochondria. tcdb.orgosti.gov They are essential partners for various flavoenzymes. For instance, cytochrome b5 reductase, a flavoprotein, reduces cytochrome b5, which in turn can reduce other enzymes like indoleamine 2,3-dioxygenase. nih.govwikipedia.org While this compound analogs are used to study the flavoenzyme component of these chains, there is no direct evidence of this compound itself modulating the specific proton carrier function of cytochrome b. The primary utility of deazaflavins in this context is to dissect the mechanism of the associated flavoenzyme by altering its electron transfer properties. nih.gov
Structure-Function Relationships within Flavoenzyme Active Sites
The substitution of natural flavin cofactors with this compound and its derivatives is a key strategy for investigating the intricate relationship between a flavoenzyme's structure and its catalytic function. mdpi.comspringernature.com The altered properties of the deaza-analog act as a reporter on the active site environment.
Investigation of Cofactor-Protein Interactions
The replacement of a natural flavin with this compound provides deep insights into the specific interactions between the cofactor and the protein. mdpi.comspringernature.com The protein environment fine-tunes the reactivity of the bound flavin, and deazaflavins help to reveal how this is achieved. springernature.com
Without exception, when this compound is substituted for a natural flavin cofactor, it is recognized by the flavoenzyme's active site and participates in the redox reaction with the enzyme's specific substrate. nih.gov However, the chemical nature of the reaction is often altered. The replacement of the N5 atom with a CH group makes single-electron transfer processes much more difficult, effectively preventing them in many cases. mdpi.com This leaves (de)hydrogenation as the primary catalytic role, allowing researchers to isolate and study this step of a reaction mechanism. mdpi.com For example, in studies with Beneckea harveyi NAD(P)H:(flavin) oxidoreductase, both riboflavin and this compound show the same stereospecificity, and hydrogen transfer is the rate-determining step for both, demonstrating that the fundamental binding and hydride transfer geometry is maintained. nih.gov
Studies using derivatives like 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) in Xenopus (6-4) photolyase have shown how specific protein residues interact with the cofactor. xenbase.orgnih.gov In silico simulations and mutational analyses revealed that hydrophobic residues at the entrance of the binding site and Coulombic interactions between positively charged amino acids and the deazaflavin analog are critical for its proper positioning and function. xenbase.orgnih.gov These noncovalent interactions, including hydrogen bonding and electrostatic forces, are crucial for stabilizing the flavin in its different oxidation states and are effectively probed by the introduction of deaza-analogs. nih.gov
Elucidating Steric and Electronic Constraints on Substrate Binding
The steric and electronic environment of a flavoenzyme's active site imposes significant constraints on both cofactor and substrate binding. This compound and its demethylated analogs serve as excellent tools to explore these constraints. mdpi.com
The substitution of N5 with a C5-H group has significant electronic consequences. It lowers the redox potential of the cofactor; the E⁰ for the this compound/1,5-dihydrodeazariboflavin couple is approximately -0.310 V, which is much lower than that for natural isoalloxazines. nih.gov This change in electronic potential dramatically affects reaction rates. For instance, deazaFMN-reconstituted Old Yellow Enzyme and deazaFAD-reconstituted D-amino acid oxidase are reduced by their substrates at rates that are about 100,000 times slower than the native enzymes. nih.gov This demonstrates the electronic constraints the protein places on the cofactor to achieve efficient catalysis.
Furthermore, demethylated analogs of this compound can probe steric limitations. By systematically removing the methyl groups at positions 7 and 8, researchers can assess their influence on the electronic structure and interaction with the protein. mdpi.com Such studies have shown that the methylation pattern significantly affects the absorption properties and the hyperfine structure of the deazaflavin radical, indicating that these positions are critical points of interaction that the protein uses to tune the cofactor's properties. mdpi.com The comparison between this compound derivatives and their standard flavin counterparts reveals that the C5-H substitution enhances the electronic effects of the methyl groups, providing a more sensitive probe of the active site's electronic landscape. mdpi.com
Data Tables
Table 1: Comparative Kinetic and Physicochemical Properties of Flavin Analogs
This table summarizes key data from studies using this compound and its derivatives to probe enzyme mechanisms.
| Parameter | Value | Enzyme/System | Significance |
| Redox Potential (E₀) | -0.310 V | This compound/1,5-Dihydrodeazariboflavin | Significantly lower than natural flavins, altering the thermodynamics of electron transfer. nih.gov |
| Reduction Rate | ~10⁻⁵ of native enzyme | DeazaFMN-Old Yellow Enzyme, DeazaFAD-D-amino acid oxidase | Demonstrates the critical role of the N5 atom for rapid, protein-mediated reduction. nih.gov |
| Autoxidation Half-life | ~40 hours (at 22°C) | 1,5-Dihydrodeazaflavins | The reduced form is significantly more stable against oxidation by O₂ than reduced flavins, simplifying mechanistic studies. nih.gov |
| Disproportionation Rate (k) | 22 M⁻¹s⁻¹ (at 0°C) | Oxidized and Reduced Deazaflavins | Indicates a rapid two-electron transfer between molecules, a key chemical property. nih.gov |
Table 2: Influence of Methylation on the Absorption Properties of this compound Analogs
This table illustrates how steric modifications (demethylation) affect the electronic properties (light absorption) of the deazaflavin core, a technique used to probe cofactor-protein interactions.
| Compound | Key Structural Feature | Impact on Absorption Spectra | Implication for Research |
| This compound | Standard C7 and C8 methyl groups | Serves as the baseline for comparison. | A standard probe for hydride transfer reactions. mdpi.com |
| 7-demethyl-5-deazariboflavin | Methyl group at C7 removed | Alters the electronic distribution in the xylene moiety of the ring system. | Helps assess the specific steric and electronic contribution of the C7-methyl group in the protein active site. mdpi.com |
| 8-demethyl-5-deazariboflavin | Methyl group at C8 removed | Modifies the electronic structure differently than the C7 demethylation. | Allows for probing the role of the C8-methyl group in cofactor binding and positioning. mdpi.com |
| 7,8-didemethyl-5-deazariboflavin | Both C7 and C8 methyl groups removed | Causes a more significant shift in absorption, reflecting a larger change in electronic properties. | Used to understand the combined influence of the xylene methyl groups on cofactor-protein interactions. mdpi.com |
Comparative Enzymology of 5 Deazariboflavin and Natural Flavin Cofactors
Distinctions in Catalytic Efficiency and Reaction Rates
A primary distinction between natural flavin cofactors and 5-deazariboflavin lies in their catalytic efficiency and the rates of the reactions they mediate. When substituted into flavoenzymes, 5-deazaflavin analogues generally lead to dramatically reduced reaction rates. For instance, enzymes such as deazaFMN-reconstituted yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme), and deazaFAD-reconstituted D-amino acid oxidase and glucose oxidase, exhibit reduction by their respective substrates at rates that are approximately 100,000-fold (10-5) slower than their native holoenzyme counterparts. nih.gov Similarly, the reaction of reduced deazariboflavin with oxygen has a half-life of about 40 hours, a stark contrast to the millisecond timescale observed for reduced flavins. umich.edunih.gov
Despite these significant differences in maximal velocity (Vmax), the fundamental catalytic mechanism may remain unchanged in some enzymes. In the case of the Beneckea harveyi NAD(P)H:(flavin) oxidoreductase, both riboflavin (B1680620) and this compound demonstrate the same stereospecificity concerning the pyridine (B92270) nucleotide. nih.gov Furthermore, studies indicate that for this particular enzyme, the rate-determining step, which is the direct hydrogen transfer, is the same for both the natural and the deaza-analogue. nih.govacs.org This suggests that while the electronic properties of the cofactor drastically affect the speed of catalysis, the enzyme's active site can still enforce the same mechanistic pathway. nih.gov The ability of 5-deazaflavins to be recognized by the active sites of various flavoenzymes and undergo redox changes makes them a valuable tool for probing flavin catalysis. nih.govmdpi.com
| Enzyme | Cofactor | Relative Rate of Reduction by Substrate |
|---|---|---|
| Yeast NADPH:(acceptor) oxidoreductase | deazaFMN | ~10-5 of native FMN-enzyme nih.gov |
| D-amino acid oxidase | deazaFAD | ~10-5 of native FAD-enzyme nih.gov |
| Glucose oxidase | deazaFAD | ~10-5 of native FAD-enzyme nih.gov |
Variations in Redox Potentials and Environmental Modulation
The replacement of the N-5 atom with a carbon atom significantly lowers the redox potential of the deazaflavin system compared to natural flavins. The standard redox potential (Em7) of this compound at pH 7.0 has been determined to be approximately -0.273 V versus the standard hydrogen electrode. umich.edunih.gov Other studies, using equilibrium with NADH catalyzed by NADH-flavin oxidoreductase, calculated a redox potential of -0.310 V at pH 8.6. nih.govumich.edu This is considerably more negative than the redox potentials of common flavins like FAD and FMN, which are around -0.219 V.
The redox potential of this compound is also subject to modulation by its environment, particularly pH. umich.edu The potential of the oxidized/reduced this compound couple (dRFlox/dRFlredH2) varies with pH, showing a dependence of 0.027 V per pH unit between pH 10.0 and 7.0. umich.edu Below pH 7.0, this dependence increases to 0.050 V per pH unit. umich.edu This break in the potential versus pH diagram indicates a pKa value of 7.0 for the reduced form, 1,5-dihydro-5-deazariboflavin. umich.edunih.gov This pKa can be influenced by the chemical environment; for example, the presence of borate, a product of the common reducing agent sodium borohydride, can form complexes with the ribityl side chain, shifting the pKa of the reduced deazaflavin to a value of about 8.0. umich.edunih.gov
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Em7 (vs. SHE) | -0.273 ± 0.003 V | pH 7.0 | umich.edunih.gov |
| E'0 (vs. SHE) | -0.310 ± 0.003 V | pH 8.6 | nih.govumich.edu |
| pKa (of dihydrodeazariboflavin) | 7.00 ± 0.05 | Standard Buffer | umich.edunih.gov |
| pKa (of dihydrodeazariboflavin) | ~8.0 | In presence of borate | umich.edunih.gov |
Differential Reactivity with Oxygen and Other Electron Acceptors
One of the most notable chemical differences between this compound and natural flavins is their reactivity towards molecular oxygen. Reduced 1,5-dihydrodeazaflavins are remarkably stable in the presence of oxygen. nih.govmdpi.com The autoxidation of reduced deazariboflavin is extremely slow, with a reported half-life (t1/2) of approximately 40 hours at 22°C. umich.edunih.gov This contrasts sharply with the rapid, often millisecond-scale, reaction of reduced flavins with oxygen, which is a key step in the catalytic cycle of flavoprotein oxidases. umich.eduacs.org The replacement of the electron-withdrawing N-5 atom by a carbon atom is the primary reason for this decreased oxygen reactivity. acs.org This property makes 5-deazaflavins poor substrates for flavin-dependent oxidases but excellent candidates for use as redox-active photocatalysts where stability to oxygen is desirable. mdpi.com
Despite their sluggish reaction with oxygen, reduced deazaflavins are readily oxidized by a variety of other, stronger electron acceptors. nih.gov These include natural flavins like riboflavin and artificial acceptors such as phenazine (B1670421) methosulfate, methylene (B1212753) blue, and dichlorophenolindophenol. nih.gov In enzymes reconstituted with deazaflavin analogues, such as deazaFAD-D-amino acid oxidase, the reduced cofactor is not reoxidized by oxygen or other artificial electron acceptors. nih.gov However, it can be rapidly oxidized by the imino acid product of the reaction, demonstrating that the lack of reactivity is specific to certain electron acceptors like O2. nih.gov
| Reduced Cofactor | Reactivity with O2 | Reactivity with Other Electron Acceptors (e.g., Riboflavin, Methylene Blue) |
|---|---|---|
| 1,5-Dihydroflavin | Very Rapid (milliseconds) umich.edu | Rapid |
| 1,5-Dihydro-5-deazariboflavin | Extremely Slow (t1/2 ≈ 40 hours) umich.edunih.gov | Rapid nih.gov |
Stereochemical Implications of Carbon-5 Substitution
The substitution at the 5-position from nitrogen to carbon fundamentally alters the mechanism of reduction from a potential single-electron transfer pathway to a two-electron (hydride) transfer mechanism. The C-5 position in deazaflavins is unequivocally the site of hydrogen transfer during redox reactions. nih.gov The structure of the reduced species has been confirmed by proton magnetic resonance to be the 1,5-dihydrodeazaflavin. nih.gov
Enzymatic studies have shown that despite the structural change, the stereochemical course of the reaction can be preserved. For example, in the reaction catalyzed by the Beneckea harveyi NAD(P)H:(flavin) oxidoreductase, there is a direct transfer of a hydrogen atom between the nicotinamide (B372718) ring of NADH and the C-5 position of the deazariboflavin. nih.govacs.org Importantly, the enzyme enforces the same stereospecificity of hydrogen transfer for both its natural riboflavin substrate and the this compound analogue. nih.gov This direct hydride transfer has also been demonstrated for oxidases reconstituted with deazaFAD. nih.gov The fact that enzymes can catalyze these reactions with deazaflavins, albeit slowly, while maintaining stereochemical integrity, provides strong evidence that the active site architecture is the primary determinant of stereospecificity, and that any proposed mechanism for natural flavin catalysis must also be able to account for the observed reactivity of the deazaflavin analogue. nih.gov
Advanced Analytical and Computational Techniques in 5 Deazariboflavin Research
Spectroscopic Methodologies for Mechanistic Insight
Spectroscopic techniques are fundamental to understanding the chemical physics of 5-deazariboflavin, particularly its behavior upon photoexcitation and its role in electron transfer reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP), is a powerful tool for studying short-lived radical species that are often difficult to detect using other methods. mdpi.com The photo-CIDNP technique specifically allows for the investigation of radical pairs formed upon photoexcitation. mdpi.com In studies of this compound and its derivatives, photo-CIDNP provides clear evidence for the formation of a radical pair with electron donors like L-tryptophan or L-tyrosine, proceeding via an excited triplet state of the 5-deazaflavin. mdpi.com
This method is instrumental in determining the proton hyperfine structure of this compound radicals. mdpi.com Research has shown a significant influence of the methylation pattern on the xylene moiety on both the absorption properties and the proton hyperfine coupling ratios. mdpi.com These effects are more pronounced in 5-deazaflavin derivatives compared to their natural flavin counterparts due to the replacement of the nitrogen at position 5 with a C-H group. mdpi.com The analysis is often supported by Density Functional Theory (DFT) calculations to correlate the experimental data with theoretical values for hyperfine couplings and g-factors. mdpi.com
Table 1: Calculated Isotropic g-factors for this compound Radical Derivatives
| Compound | Calculated g-factor |
|---|---|
| This compound radical | 2.00274 - 2.00283 (range for derivatives) |
| 7-demethyl-5-deazariboflavin radical | Value within the above range |
| 8-demethyl-5-deazariboflavin radical | Value within the above range |
| 7,8-didemethyl-5-deazariboflavin radical | Value within the above range |
Time-resolved spectrophotometry encompasses a suite of techniques that monitor changes in absorbance or fluorescence over time, providing critical data on the kinetics of chemical reactions. For this compound, these methods are key to understanding the dynamics of photoinduced electron transfer. Upon absorption of light, the molecule is promoted to an excited singlet state (S1) before undergoing intersystem crossing to a triplet state (T1), which then initiates the electron transfer process. mdpi.com
The experimental setup typically involves a pump-probe system, where an initial laser pulse (pump) excites the sample, and a subsequent, delayed pulse (probe) measures the resulting spectroscopic changes. nih.gov By varying the delay between the pump and probe pulses, a timeline of events such as radical pair formation and decay can be constructed, revealing the rates of electron transfer and other dynamic processes on timescales from nanoseconds to femtoseconds. nih.govnumberanalytics.com
Ultrafast techniques like femtosecond transient absorption (FsTA) and femtosecond fluorescence upconversion provide a more detailed view of the earliest events following photoexcitation. FsTA allows for the direct observation of transient species, such as excited states and radical ions, that exist for only picoseconds or femtoseconds.
In the context of this compound, these methods can track the initial charge separation event and the subsequent relaxation pathways of the excited state. mdpi.com For instance, after light excites the molecule to the S1 state, ultrafast spectroscopy can follow its conversion to the T1 state and the subsequent hydrogen or electron transfer from a donor molecule. mdpi.com Studies on analogous systems have shown that charge separation can occur in as little as a few picoseconds, forming a radical pair that persists for hundreds of picoseconds. This allows for the spectroscopic identification of the transient radical species involved in the reaction pathway.
Resonance Raman spectroscopy is a powerful vibrational spectroscopy technique for probing the interaction between a flavin cofactor and its protein environment. By tuning the excitation laser to an electronic absorption band of the flavin, the Raman signals of its vibrational modes are selectively enhanced. Changes in the frequency or intensity of these modes upon binding to a protein can be attributed to specific interactions, such as hydrogen bonding at various positions on the isoalloxazine ring or stacking interactions with aromatic amino acid residues.
Conversely, Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing paramagnetic species, including radicals. However, the 5-deazaflavin radical has long been considered too unstable and short-lived to be readily detected by conventional continuous-wave EPR. mdpi.com While an EPR spectrum for a 5-deazaFAD radical was reported in 1977, it suffered from a poor signal-to-noise ratio. mdpi.com Consequently, techniques like photo-CIDNP NMR are often preferred for probing the transient radical pairs involving this compound. mdpi.com However, this compound is used in EPR studies as a photoreducing agent to generate radical species in other molecules, such as in the study of E. coli sulfite (B76179) reductase, where it facilitates the reduction of the enzyme's prosthetic groups for EPR analysis. nih.gov
Structural Biology Approaches (e.g., X-ray Crystallography)
For flavoenzymes, crystallographic data can reveal the exact orientation of the this compound cofactor within the active site, identify key amino acid residues involved in binding and catalysis, and provide a structural basis for the enzyme's mechanism. numberanalytics.com While X-ray crystallography is a powerful tool for studying enzyme-ligand complexes, specific high-resolution crystal structures of proteins bound to this compound were not prominently found in the surveyed literature, highlighting an area for future research.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable in modern this compound research, providing a theoretical framework to interpret experimental results and predict molecular properties.
Density Functional Theory (DFT) is widely used to calculate the electronic structure, g-factors, and hyperfine coupling constants of this compound radicals, which are then compared with experimental data from photo-CIDNP spectroscopy. mdpi.com Time-dependent DFT (TD-DFT) is employed to calculate and assign the electronic transitions observed in absorption spectra. mdpi.com For instance, the two characteristic absorption bands of this compound derivatives around 400 nm and 330 nm are assigned to π→π* transitions based on TD-DFT calculations. mdpi.com
Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model a reaction within the complex environment of a protein active site. mdpi.com This approach treats the cofactor and key active site residues with a high level of quantum mechanical theory, while the rest of the protein is modeled using less computationally expensive molecular mechanics force fields. mdpi.com This allows for the detailed analysis of reaction pathways, such as adduct formation, within the enzyme. Furthermore, molecular docking and molecular dynamics (MD) simulations can predict the binding poses and affinities of this compound in a protein's active site and explore the dynamic stability of the resulting complex.
Density Functional Theory (DFT) for Electronic Structure and Excitation Energies
Density Functional Theory (DFT) has become a cornerstone in the computational study of the electronic structure of molecules, including this compound and its analogs. mpg.de DFT is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. mpg.denih.gov Its main advantage is its balance between accuracy and computational cost, making it feasible to study relatively large molecules and systems. mpg.de
In the context of this compound, DFT calculations are invaluable for understanding its fundamental electronic properties. mdpi.com Researchers have employed DFT to assess how chemical modifications, such as the methylation pattern on the xylene moiety, influence the electronic structure of the 5-deazaflavin radical. mdpi.com These studies have revealed a significant impact of methylation on both the absorption properties and the proton hyperfine coupling ratios. mdpi.com Furthermore, DFT has been used to calculate isotropic g-factors and hyperfine coupling values, which can be compared with experimental data from techniques like photochemically induced dynamic nuclear polarization (photo-CIDNP) spectroscopy. mdpi.com
A powerful extension of DFT is Time-Dependent Density Functional Theory (TD-DFT), which is specifically designed to investigate the excited states of molecules. aps.org TD-DFT allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one. aps.orgbenasque.org This is crucial for interpreting the UV-visible absorption spectra of compounds like this compound. For instance, TD-DFT calculations have successfully assigned the characteristic absorption bands of this compound derivatives at around 330 nm and 400 nm to specific π→π* electronic transitions. mdpi.com Theoretical studies have also utilized TD-DFT to determine singlet-singlet and triplet-triplet excitation energies, providing a deeper understanding of the photophysical properties of the molecule. researchgate.net
The table below summarizes key parameters for this compound derivatives calculated using DFT.
| Derivative | Calculated g-factor (in DMSO) | Absorption Band 1 (nm) | Absorption Band 2 (nm) | Assigned Transition Type |
| This compound | 2.00274 - 2.00283 mdpi.com | ~400 mdpi.com | ~330 mdpi.com | π→π mdpi.com |
| 7-demethyl-5-deazariboflavin | 2.00274 - 2.00283 mdpi.com | ~400 mdpi.com | ~330 mdpi.com | π→π mdpi.com |
| 8-demethyl-5-deazariboflavin | 2.00274 - 2.00283 mdpi.com | ~400 mdpi.com | ~330 mdpi.com | π→π mdpi.com |
| 7,8-didemethyl-5-deazariboflavin | 2.00274 - 2.00283 mdpi.com | ~400 mdpi.com | ~330 mdpi.com | π→π mdpi.com |
Molecular Dynamics Simulations to Elucidate Protein Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique has become an indispensable tool in drug discovery and for understanding the function of biological macromolecules like proteins. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of protein dynamics and conformational changes that are often difficult to capture with experimental methods alone. mdpi.comyoutube.com
In the study of this compound, MD simulations are particularly relevant for elucidating its interactions within the active sites of flavoenzymes. nih.gov As this compound is frequently used as a mechanistic probe and a substitute for natural flavin cofactors, understanding how its presence affects the protein's structure and dynamics is crucial. mdpi.comnih.gov An MD simulation typically starts with the three-dimensional coordinates of a protein-ligand complex, often obtained from X-ray crystallography. mdpi.com The system is then solvated in a box of water molecules, and the trajectory of every atom is calculated over a specific period, ranging from nanoseconds to microseconds. nih.gov
These simulations can reveal:
Conformational Sampling: How the protein and the this compound cofactor explore different conformations and binding poses.
Interaction Stability: The stability of hydrogen bonds and other non-covalent interactions between the cofactor and amino acid residues in the enzyme's active site.
Solvent Effects: The role of water molecules in mediating protein-ligand interactions.
By analyzing the simulation trajectories, researchers can gain insights into the structural-functional relationships of flavoproteins reconstituted with this compound. mdpi.comnih.gov For example, simulations can help explain why the redox potential of this compound is different from natural flavins and how this impacts the catalytic mechanism of a specific enzyme. nih.gov The detailed atomic-level view provided by MD simulations is a powerful complement to experimental techniques, aiding in the interpretation of kinetic and spectroscopic data. nih.govnih.gov
Broader Research Applications of 5 Deazaflavin Analogues
Development of Artificial Coenzymes and Enzyme Mimics
The structural resemblance of 5-deazaflavins to both flavin and nicotinamide (B372718) nucleotides has made them prime candidates for the development of artificial coenzymes and enzyme mimics. nih.gov By replacing the nitrogen atom at the 5-position of the isoalloxazine ring with a carbon atom, the electronic properties of the molecule are significantly altered. nih.gov This modification makes the reduced form, 1,5-dihydro-5-deazariboflavin, remarkably stable against autoxidation. nih.gov
This stability is a key feature exploited in the design of artificial coenzymes. For instance, the apoprotein of D-amino acid oxidase from hog kidney has been reconstituted with 5-deazaflavin adenine (B156593) dinucleotide (5-deazaFAD). acs.org Although the reconstituted enzyme showed no catalytic activity in the typical oxidation of D-alanine, it retained its substrate specificity, and the bound deazaFAD could be reduced by various D-amino acids. acs.org This demonstrates the potential of 5-deazaflavin analogues to serve as probes to study hydrogen transfer mechanisms in flavoenzymes. acs.org
Furthermore, the development of synthetic 5-deazaflavin analogues has expanded the toolkit for biocatalysis. acs.org An artificial deazaflavin, FO-5'-phosphate (FOP), has been shown to functionally substitute the natural deazaflavin cofactor F420. acs.orgnih.gov This is significant because F420 is often difficult to produce in large quantities. nih.govacs.org FOP can be synthesized more readily and has been successfully used to drive F420-dependent enzymes. acs.orgnih.gov The ability to produce functional mimics of natural coenzymes opens up new avenues for industrial biocatalysis, enabling reactions that were previously challenging due to cofactor limitations. nih.govresearchgate.net
Researchers have also engineered enzymes to be compatible with these artificial cofactors. For example, a riboflavin (B1680620) kinase from Corynebacterium ammoniagenes was engineered to phosphorylate the chemically synthesized FO core structure to produce FOP. nih.gov This chemoenzymatic approach highlights the synergy between chemical synthesis and protein engineering in creating novel biocatalytic systems.
Potential in Bioenergy Production Research (e.g., Microbial Hydrogen Production)
The naturally occurring 5-deazaflavin cofactor, F420, plays a crucial role in the metabolism of methanogenic archaea, microorganisms central to the production of methane, a form of bioenergy. nih.govnih.govwikipedia.orgresearchgate.net Specifically, the reduced form of F420 (F420H2) is an essential electron donor in the pathway that reduces carbon dioxide to methane. nih.govnih.gov This process is intricately linked to hydrogen metabolism, as F420H2 is generated through the action of F420-reducing hydrogenases, which use molecular hydrogen (H2) as a substrate. nih.govnih.govoup.com
The involvement of F420-dependent enzymes in both the consumption and production of hydrogen highlights their potential relevance in microbial hydrogen production research. nih.govoup.com Studies on Methanococcus maripaludis have shown that during growth on formate (B1220265), where F420H2 is produced directly from formate oxidation, the cells produce H2. nih.govoup.com This hydrogen production is presumed to occur through the oxidation of F420H2, a reaction that can be catalyzed by F420-reducing hydrogenases. nih.govnih.govoup.com
This reversible nature of F420-dependent hydrogenases suggests that they could be harnessed for biohydrogen production. By manipulating the metabolic pathways and engineering microorganisms, it may be possible to drive the reaction towards H2 evolution. The low redox potential of F420 makes it an excellent reducing agent, and its obligate two-electron transfer mechanism avoids the formation of reactive radical species, which can be detrimental to cellular processes. nih.gov
The development of artificial deazaflavin cofactors like FOP further expands these possibilities. nih.govresearchgate.netnih.gov By introducing these synthetic cofactors into robust, well-characterized industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae, it may be feasible to create whole-cell biocatalysts for hydrogen production. nih.govresearchgate.netnih.gov These engineered organisms could potentially offer more efficient and controllable systems for bioenergy generation compared to relying on the native, often difficult-to-culture, methanogens.
Exploring Metabolic Pathways and Cellular Roles
5-Deazaflavin analogues serve as invaluable molecular probes for elucidating metabolic pathways and the roles of flavoenzymes within cells. Their ability to substitute for natural flavin cofactors allows researchers to investigate and modify the reaction pathways of flavoproteins. acs.org When a flavin cofactor is replaced with a 5-deazaflavin analogue, single-electron transfer processes are typically inhibited, often leaving only dehydrogenation as the functioning catalytic role. acs.org This selective inhibition provides a powerful method to dissect complex enzymatic mechanisms.
The natural 5-deazaflavin cofactor F420 is found not only in methanogenic archaea but also in a variety of bacteria, including Actinobacteria and Streptomyces species. nih.govresearchgate.net In these organisms, F420 is involved in a range of redox reactions, including antibiotic biosynthesis and the degradation of xenobiotics. nih.govresearchgate.net For example, F420-dependent enzymes are implicated in the biosynthesis of tetracycline (B611298) antibiotics by Streptomyces. researchgate.net The study of F420 and its associated enzymes in these bacteria is crucial for understanding their secondary metabolism and for potentially harnessing these pathways for the production of valuable compounds.
Furthermore, F420 has been identified as playing a role in the pathogenesis of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govresearchgate.net A deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis is responsible for activating the prodrugs pretomanid (B1679085) and delamanid, which are important new anti-tuberculosis therapeutics. researchgate.net Understanding the structure and function of this enzyme and its interaction with F420 is critical for the development of more effective treatments and for combating drug resistance.
The use of synthetic 5-deazaflavin analogues has also been instrumental in studying enzymes involved in DNA repair. wikipedia.org For instance, 8-hydroxy-5-deazaflavin (B1218334) (Fo) acts as a light-harvesting chromophore for DNA photolyases. researchgate.net By investigating the photochemical properties of these analogues, scientists can gain insights into the mechanisms of light-dependent DNA repair.
Q & A
Q. What statistical approaches are recommended for analyzing kinetic data in this compound studies?
Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Provide detailed reaction conditions (solvents, temperatures, catalysts), characterization data (NMR peaks, HPLC traces), and deposit spectral data in public repositories. For novel compounds, include elemental analysis and X-ray crystallography data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
